molecular formula C15H12N6O5S B3839643 [(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B3839643
M. Wt: 388.4 g/mol
InChI Key: YENWNQFNDPJKSJ-CAOOACKPSA-N
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Description

[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a nitrophenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones.

    Condensation Reaction: The final step involves the condensation of the furan derivative with the thiadiazole derivative in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiadiazole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

    Oxidized Derivatives: Various oxidized products depending on the site of oxidation.

    Reduced Derivatives: Amino derivatives formed from the reduction of the nitro group.

    Substituted Derivatives: Various substituted products depending on the nature of the substituent and the site of substitution.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: The compound serves as a precursor for the synthesis of various novel heterocyclic compounds with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the reactions.

Biology

Medicine

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity and stability.

Mechanism of Action

The mechanism of action of [(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate involves multiple molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit various enzymes involved in critical biological processes, such as DNA replication and protein synthesis.

    Reactive Oxygen Species (ROS) Generation: It can induce the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

    Cell Cycle Arrest: The compound can induce cell cycle arrest at various phases, preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound shares the furan and thiadiazole rings but differs in the presence of a thiazolidinone ring.

    5-(2-nitrophenyl)-2-furyl)methylenehydrazinecarbothioamide: This compound shares the furan and nitrophenyl groups but differs in the presence of a hydrazinecarbothioamide group.

Uniqueness

    Structural Complexity: [(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups.

    Biological Activity: The compound exhibits a broad spectrum of biological activities, making it a versatile lead compound for drug development.

Properties

IUPAC Name

[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O5S/c16-15-19-18-13(27-15)7-14(22)26-20-17-8-9-5-6-12(25-9)10-3-1-2-4-11(10)21(23)24/h1-6,8,20H,7H2,(H2,16,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENWNQFNDPJKSJ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNOC(=O)CC3=NN=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NOC(=O)CC3=NN=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 3
[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

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